Butyl(3-phosphanylpropyl)phosphane
Description
Butyl(3-phosphanylpropyl)phosphane is a diphosphane ligand characterized by two phosphorus atoms connected via a propyl chain, with one phosphorus bearing a butyl substituent. This structure enables bidentate coordination to metal centers, offering distinct electronic and steric environments compared to monodentate phosphanes. Such ligands are pivotal in coordination chemistry, influencing the reactivity and stability of metal complexes in catalysis, materials science, or medicinal applications .
Properties
CAS No. |
66192-77-6 |
|---|---|
Molecular Formula |
C7H18P2 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
butyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C7H18P2/c1-2-3-6-9-7-4-5-8/h9H,2-8H2,1H3 |
InChI Key |
FVGCLHASFZKART-UHFFFAOYSA-N |
Canonical SMILES |
CCCCPCCCP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl(3-phosphanylpropyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing tertiary phosphines.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Butyl(3-phosphanylpropyl)phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphine groups, which can act as nucleophiles or ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions often use halogenated compounds as substrates, with the phosphine groups replacing the halogen atoms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus derivatives.
Scientific Research Applications
Butyl(3-phosphanylpropyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry studies.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.
Mechanism of Action
The mechanism by which butyl(3-phosphanylpropyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The phosphine groups can also engage in single-electron-transfer (SET) reactions, generating radical species that can further react to form new chemical bonds .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Phosphane Ligands
| Compound | Structure | σ-Donor Strength | π-Acceptor Strength | Steric Bulk | Bond Stability |
|---|---|---|---|---|---|
| Butyl(3-phosphanylpropyl)phosphane | Bidentate P–P, alkyl substituents | Moderate | Weak | High (flexible alkyl) | Stable under inert conditions |
| Triphenylphosphane (PPh₃) | Monodentate, aryl substituents | Moderate | Strong | High (rigid aryl) | Air-sensitive |
| Triisopropylphosphane telluride (TeP(iPr)₃) | Monodentate, Te–P bond | Weak (Te–P) | None | Moderate | Thermally unstable |
- Electronic Effects: this compound’s alkyl groups are stronger σ-donors but weaker π-acceptors than aryl-substituted ligands like PPh₃, which exhibit stronger π-backbonding . TeP(iPr)₃, with a Te–P bond, shows negligible π-accepting capacity due to tellurium’s lower electronegativity .
Stability and Reactivity
- Oxidative Stability : PPh₃ is air-sensitive, requiring inert handling . Alkylphosphanes like this compound are similarly prone to oxidation but may exhibit greater stability in hydrophobic matrices.
- Thermal Stability : TeP(iPr)₃ decomposes readily under heat due to weak Te–P bonds , whereas P–P bonds in diphosphanes are more robust, favoring applications in high-temperature catalysis.
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